molecular formula C14H17NOS B13004791 2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide

2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide

Cat. No.: B13004791
M. Wt: 247.36 g/mol
InChI Key: JONCAVGABOZOLI-UHFFFAOYSA-N
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Description

2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide is an organic compound with a complex structure that includes a naphthalene ring, a methyl group, and a sulfinamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide typically involves multi-step organic reactions. One common method starts with the naphthalene derivative, which undergoes sulfinylation to introduce the sulfinamide group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and efficiency, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating mixtures under controlled conditions.

Major Products

    Oxidation: Sulfonamides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The naphthalene ring provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-methylnaphthalene: A simpler naphthalene derivative without the sulfinamide group.

    Naphthalene-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide group.

Uniqueness

2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide is unique due to the presence of both the naphthalene ring and the sulfinamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C14H17NOS

Molecular Weight

247.36 g/mol

IUPAC Name

2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide

InChI

InChI=1S/C14H17NOS/c1-14(2,3)17(16)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10,15H,1-3H3

InChI Key

JONCAVGABOZOLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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